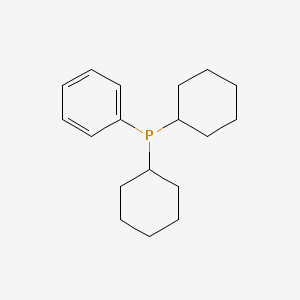

Dicyclohexylphenylphosphine

Descripción

The Role of Tertiary Phosphine (B1218219) Ligands in Modern Organometallic Catalysis

Tertiary phosphines, with the general formula PR₃, are indispensable as ligands in organometallic chemistry and homogeneous catalysis. fiveable.me Their value stems from the ability to readily modify their electronic and steric properties by changing the organic substituents (R groups). dalalinstitute.com This fine-tuning allows for the design of specialized ligands that can optimize the activity, selectivity, and stability of transition metal catalysts. fiveable.medalalinstitute.com

The electronic nature of tertiary phosphines, specifically their σ-donor and π-acceptor capabilities, is crucial. dalalinstitute.com The phosphorus atom donates a lone pair of electrons to the metal center, forming a σ-bond. The nature of the R groups influences the electron-donating or withdrawing strength of the ligand. dalalinstitute.com For instance, alkyl groups enhance the σ-donor character, while more electronegative groups can increase the π-acceptor properties. dalalinstitute.com This modulation of the metal center's electron density directly impacts its reactivity in catalytic cycles. fiveable.me

Steric properties, often quantified by the Tolman cone angle, are equally important. dalalinstitute.comresearchgate.net The cone angle is a measure of the physical space a ligand occupies around the metal center. dalalinstitute.com Bulky phosphine ligands can create a sterically demanding environment that influences the coordination number of the metal, the rate of ligand dissociation, and the regioselectivity and stereoselectivity of catalytic reactions. dalalinstitute.comucla.edu The interplay between these electronic and steric factors is fundamental to the rational design of catalysts for a vast array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. ontosight.aifiveable.mechemimpex.com

Historical Context and Contemporary Significance of Dicyclohexylphenylphosphine in Chemical Research

The journey of organophosphorus chemistry began in the early 19th century. However, the widespread application of tertiary phosphines as ligands in catalysis is a more recent development, gaining significant momentum in the latter half of the 20th century. rsc.org this compound, with its distinct combination of two bulky cyclohexyl groups and one phenyl group, emerged as a valuable ligand due to its specific steric and electronic profile. cymitquimica.com

Its historical development is intertwined with the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. ontosight.airsc.orgrsc.orgorganic-chemistry.org Researchers found that the unique properties of this compound could enhance the efficiency and scope of these powerful synthetic methods. chemimpex.comrsc.orgrsc.org

In contemporary chemical research, this compound continues to be a significant and widely used ligand. chemimpex.com Its ability to stabilize metal complexes and promote challenging catalytic transformations makes it relevant in various areas. chemimpex.comcymitquimica.com It is particularly valued in the synthesis of complex organic molecules, with applications in pharmaceutical development and materials science. chemimpex.com The ligand's effectiveness in palladium-catalyzed reactions remains a key area of investigation, with ongoing research exploring its use in increasingly complex and demanding synthetic challenges. rsc.orgrsc.orgsigmaaldrich.com

Physical and Chemical Properties

This compound is an organophosphorus compound with the chemical formula C₁₈H₂₇P. chemimpex.comchemicalbook.com It typically appears as a white to off-white crystalline powder or solid. cymitquimica.comchemicalbook.com

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇P | chemimpex.comchemicalbook.com |

| Molecular Weight | 274.38 g/mol | chemicalbook.com |

| Appearance | White to off-white crystalline powder/solid | cymitquimica.comchemicalbook.com |

| Melting Point | 60-61 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.comchemicalbook.com |

| Sensitivity | Air sensitive | chemicalbook.com |

Synthesis and Characterization

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a phosphorus halide. Specifically, it can be prepared by reacting phenylphosphorus dichloride with cyclohexylmagnesium bromide in an ether-based solvent. ontosight.ai Another synthetic route involves the reaction of chlorodicyclohexylphosphine (B95532) with a phenyl Grignard reagent. smolecule.com

Characterization of this compound is typically achieved through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool. The ³¹P NMR spectrum provides a characteristic chemical shift for the phosphorus atom. spectrabase.comnih.gov ¹H and ¹³C NMR spectra are also used to confirm the structure by showing the expected signals for the phenyl and cyclohexyl groups. nih.govchemicalbook.com Infrared (IR) spectroscopy can identify characteristic vibrational frequencies of the molecule. nih.gov X-ray crystallography has been used to determine the precise three-dimensional structure of this compound and its metal complexes, providing valuable information on bond lengths and angles. researchgate.netiucr.orgiucr.org

| Technique | Purpose |

| ³¹P NMR | Identifies the phosphorus environment |

| ¹H NMR | Characterizes the proton environments of the phenyl and cyclohexyl groups |

| ¹³C NMR | Characterizes the carbon framework of the molecule |

| Infrared (IR) Spectroscopy | Identifies functional groups and vibrational modes |

| X-ray Crystallography | Determines the solid-state molecular structure |

Applications in Homogeneous Catalysis

This compound is a versatile and effective ligand in a variety of palladium-catalyzed cross-coupling reactions. chemimpex.comcymitquimica.com Its unique combination of steric bulk and electronic properties makes it particularly suitable for facilitating challenging transformations. cymitquimica.com

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Coupling: this compound has demonstrated good activity as a ligand in the Suzuki coupling of aryl chlorides. rsc.orgrsc.orgnih.gov This reaction forms carbon-carbon bonds between aryl halides and organoboron compounds and is a cornerstone of modern organic synthesis. rsc.org The use of this compound can lead to high yields in the coupling of various aryl chlorides with arylboronic acids. rsc.orgsigmaaldrich.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of alkenes with aryl halides. smolecule.com this compound can be employed as a ligand in this reaction, although its efficiency may vary depending on the specific substrates and reaction conditions. uitm.edu.my

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. organic-chemistry.orgthieme-connect.com this compound is a suitable ligand for this transformation, facilitating the synthesis of a wide range of arylamines. thieme-connect.com

Structure

3D Structure

Propiedades

IUPAC Name |

dicyclohexyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLTGLLUHLIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073372 | |

| Record name | Phosphine, dicyclohexylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6476-37-5 | |

| Record name | Dicyclohexylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6476-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dicyclohexylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclohexylphenylphosphine and Its Derivatives

Established Synthetic Pathways for Dicyclohexylphenylphosphine

The most common and established methods for synthesizing this compound involve the formation of phosphorus-carbon bonds using highly reactive organometallic reagents or the reduction of a corresponding phosphine (B1218219) oxide.

A primary route for the synthesis of tertiary phosphines like this compound is the reaction of a phosphorus halide with a suitable Grignard reagent. This method leverages the nucleophilic character of the organomagnesium compound to displace halide ions from the phosphorus center.

The typical procedure involves the reaction of phenyldichlorophosphine (C₆H₅PCl₂) with two equivalents of cyclohexylmagnesium halide (C₆H₁₁MgX, where X is typically Br or Cl). The Grignard reagent is prepared beforehand by reacting cyclohexyl halide with magnesium metal in an inert ether solvent, such as diethyl ether or tetrahydrofuran (THF). google.comlibretexts.org The subsequent reaction with phenyldichlorophosphine is generally carried out at low temperatures to control the exothermic reaction and minimize side products.

Reaction Scheme:

Grignard Reagent Formation: C₆H₁₁Br + Mg → C₆H₁₁MgBr

Nucleophilic Substitution: C₆H₅PCl₂ + 2 C₆H₁₁MgBr → (C₆H₁₁)₂PC₆H₅ + 2 MgBrCl

This method is highly effective for creating the P-C bonds. However, purification can be challenging due to the formation of by-products. Isolation often involves quenching the reaction with an aqueous solution, followed by extraction and distillation or crystallization of the final product. google.com

An alternative and frequently used synthetic pathway is the reduction of this compound oxide ((C₆H₁₁)₂P(O)C₆H₅). This method is particularly useful as the phosphine oxide is often the stable by-product of reactions where the phosphine is used as a reagent (e.g., the Mitsunobu reaction) or can be synthesized directly. acs.orgtcichemicals.com The strong P=O bond requires potent reducing agents.

Commonly used reducing agents for this transformation include silanes, such as trichlorosilane (HSiCl₃) and polymethylhydrosiloxane (PMHS). tcichemicals.commdpi.com The reduction with trichlorosilane is often performed in the presence of a base like triethylamine and in a high-boiling solvent such as toluene or xylene. acs.org These reactions typically proceed with high stereospecificity, which is crucial when dealing with chiral phosphine oxides. Other reducing systems, including aluminum hydrides like diisobutylaluminum hydride (DIBAL-H), have also been found to be effective, even at low temperatures. acs.org

General Reaction Scheme: (C₆H₁₁)₂P(O)C₆H₅ + Reducing Agent → (C₆H₁₁)₂PC₆H₅

The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

| Reducing Agent | Typical Conditions | Advantages |

| Trichlorosilane (HSiCl₃) | Toluene or xylene, reflux, often with a tertiary amine base. | High efficiency, stereospecificity. |

| Polymethylhydrosiloxane (PMHS) | High temperatures (200-250 °C), solvent-free or with a catalyst. | Inexpensive, environmentally benign by-products. mdpi.com |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or THF, from cryogenic to elevated temperatures. | Broad scope, can reduce sterically hindered and electron-rich phosphine oxides. acs.org |

| Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvents (e.g., THF, diethyl ether). | Powerful reducing agent, but less selective. beilstein-journals.orgacs.org |

Phosphination Approaches in this compound Synthesis

Phosphination broadly refers to the introduction of a phosphorus-containing group onto an organic substrate. While the Grignard methodology is a classic example, other phosphination approaches can also be employed. These methods often involve the reaction of metal phosphides with organic halides or the use of elemental phosphorus.

For instance, a metal phosphide like lithium dicyclohexylphosphide ((C₆H₁₁)₂PLi), can be prepared by deprotonating dicyclohexylphosphine with a strong base (e.g., n-butyllithium). This nucleophilic phosphide can then react with an aryl halide, such as chlorobenzene, to form the desired product. This route is particularly useful for synthesizing unsymmetrical phosphines.

Reaction Scheme:

Phosphide Formation: (C₆H₁₁)₂PH + n-BuLi → (C₆H₁₁)₂PLi + C₄H₁₀

Nucleophilic Substitution: (C₆H₁₁)₂PLi + C₆H₅Cl → (C₆H₁₁)₂PC₆H₅ + LiCl

This approach offers an alternative to the Grignard route, especially when the required Grignard reagent is difficult to prepare or unstable. Catalytic methods for C-P bond formation have also emerged as powerful tools for synthesizing phosphines, though they are more commonly applied to arylphosphines. nih.gov

Polymer-Supported and Heterogenized this compound Synthetic Strategies

To simplify catalyst separation and recycling, phosphine ligands like this compound can be immobilized on solid supports, a process known as heterogenization. The most common support is a cross-linked polystyrene resin.

The synthesis of polymer-supported this compound typically involves modifying a pre-formed polymer. A common starting material is brominated polystyrene, which can be lithiated via lithium-halogen exchange using a strong base like n-butyllithium. The resulting lithiated polymer then acts as a nucleophile, reacting with a suitable electrophilic phosphorus species, such as dicyclohexylchlorophosphine ((C₆H₁₁)₂PCl), to anchor the phosphine moiety to the polymer backbone. nih.gov

General Synthetic Scheme for Polymer-Supported Phosphine:

Polymer Lithiation: Polymer-Br + n-BuLi → Polymer-Li + n-BuBr

Phosphine Anchoring: Polymer-Li + (C₆H₁₁)₂PCl → Polymer-P(C₆H₁₁)₂ + LiCl

To obtain the final polymer-supported this compound, a phenyl group would need to be present on the phosphorus before or after attachment to the polymer. An alternative strategy involves the polymerization of a monomer that already contains the this compound functional group. These heterogenized catalysts combine the high reactivity and selectivity of homogeneous catalysts with the ease of handling and recyclability of heterogeneous catalysts. sciencemadness.org

| Strategy | Description | Key Reactants |

| Grafting | The phosphine ligand is chemically attached to a pre-existing polymer backbone. | Functionalized polymer (e.g., bromopolystyrene), organolithium reagent, chlorophosphine. nih.gov |

| Polymerization | A monomer containing the desired phosphine ligand is synthesized and then polymerized. | Styrenic monomer functionalized with a phosphine group. |

Dicyclohexylphenylphosphine As a Ligand in Coordination Chemistry

Electronic and Steric Property Modulation in Dicyclohexylphenylphosphine Ligand Design

The efficacy of this compound in stabilizing metal centers and promoting catalytic reactions is deeply rooted in its distinct steric and electronic profile. The interplay between the bulky, electron-donating cyclohexyl groups and the phenyl group allows for precise modulation of the ligand's coordination properties.

The steric influence of a phosphine (B1218219) ligand is a critical factor in determining the coordination number of the metal center, the stability of the resulting complex, and the stereochemical outcome of catalytic reactions. Two of the most widely used quantitative descriptors for steric bulk are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle is a measure of the solid angle formed by the ligand at the metal center. wikipedia.org It provides a straightforward metric for the steric space occupied by the ligand. For ligands of the type PRR′R″, the cone angle is an average of the individual substituent angles. While a precise value for this compound is not widely reported, a closely related derivative, dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide, exhibits an effective cone angle of approximately 172°. nih.gov This large value places this compound in the category of bulky phosphine ligands, comparable to other sterically demanding ligands like tricyclohexylphosphine (B42057) (PCy₃).

The percent buried volume (%Vbur) offers a more refined measure of a ligand's steric impact by calculating the volume occupied by the ligand within a defined sphere around the metal center (typically with a radius of 3.5 Å). nih.govrsc.org Unlike the cone angle, which can be influenced by distant parts of the ligand, %Vbur focuses on the steric congestion in the immediate vicinity of the metal. researchgate.net A more recent and powerful descriptor is the minimum percent buried volume (%Vbur(min)) , which considers the conformational flexibility of the ligand. princeton.edu This parameter quantifies the smallest possible steric profile the ligand can adopt, which has been shown to be a key predictor of whether one or two ligands will coordinate to a metal center, thus influencing the ligation state and reactivity in catalytic cycles. princeton.edu Ligands with a high %Vbur(min) tend to favor monoligated species, which are often the most active in cross-coupling reactions.

Interactive Table: Steric Parameter Concepts

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Tolman Cone Angle (θ) | A measure of the solid angle occupied by the ligand at the metal center. | Indicates significant steric bulk, estimated to be around 172°, influencing coordination number and reaction selectivity. wikipedia.orgnih.gov |

| Percent Buried Volume (%Vbur) | The percentage of a sphere around the metal that is occupied by the ligand. | Provides a precise measure of steric hindrance in the first coordination sphere, crucial for catalyst stability and activity. nih.govrsc.org |

| Minimum % Buried Volume (%Vbur(min)) | The smallest %Vbur accessible through conformational changes of the ligand. | A key predictor of the ligation state (e.g., L₁Pd vs. L₂Pd) and catalytic activity. princeton.edu |

The electronic nature of this compound is primarily dictated by the inductive and resonance effects of its substituents. The two cyclohexyl groups are strong σ-donors, increasing the electron density on the phosphorus atom. This makes the ligand a strong electron donor, capable of stabilizing electron-deficient metal centers.

The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.org It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a [LNi(CO)₃] complex. wikipedia.org Stronger electron-donating ligands lead to more π-backbonding from the nickel to the carbonyls, which weakens the C-O bond and results in a lower ν(CO) value. wikipedia.orgchemrxiv.org Conversely, electron-withdrawing ligands result in a higher ν(CO).

Formation and Structural Characteristics of Metal-Dicyclohexylphenylphosphine Complexes

This compound forms stable complexes with a wide range of transition metals, playing a crucial role in homogeneous catalysis. Its steric bulk and electronic properties dictate the geometry, coordination number, and reactivity of these complexes.

Palladium and Nickel: this compound is a common ligand in palladium- and nickel-catalyzed cross-coupling reactions. It readily forms square planar complexes with Pd(II) and Ni(II). The steric bulk of the ligand often promotes the formation of monoligated, coordinatively unsaturated L₁M(0) species, which are key intermediates in catalytic cycles.

Rhodium and Ruthenium: In rhodium and ruthenium chemistry, this compound and its analogues are used in hydrogenation and hydroformylation catalysis. With ruthenium(II), bulky phosphines can lead to the formation of five-coordinate, trigonal-bipyramidal complexes. rsc.org For instance, complexes like [RuCl(diphosphine)₂]⁺ have been structurally characterized, demonstrating how steric pressure from the cyclohexyl groups influences the coordination geometry. rsc.org Rhodium(I) complexes often adopt square planar geometries, which are precursors to catalytically active species.

Gold and Silver: this compound forms linear complexes with Au(I) and Ag(I). The P-Au and P-Ag bonds are well-defined, and the coordination environment is typically two-coordinate, reflecting the electronic preference of these d¹⁰ metal centers.

The large cone angle of this compound significantly influences the geometry of its metal complexes. In four-coordinate complexes, such as those with Ni(II), the steric repulsion between ligands can lead to distorted square planar or tetrahedral geometries. For example, cis-[NiCl₂{P(C₆H₁₁)₂H}₂], a complex with a related secondary phosphine, shows a distorted square planar geometry with average Ni-P distances of 2.15 Å and Ni-Cl distances of 2.20 Å. vanderbilt.edu

Dynamic Behavior and Ligand Exchange Processes in Metal-Dicyclohexylphenylphosphine Systems

Metal-phosphine complexes are often dynamic in solution, undergoing ligand exchange reactions that are fundamental to their function, particularly in catalysis. nih.gov The rate and mechanism of ligand exchange are strongly influenced by the steric and electronic properties of the phosphine.

The significant steric bulk of this compound generally favors a dissociative or interchange-dissociative mechanism for ligand exchange. In a dissociative pathway, the outgoing ligand first leaves the coordination sphere, generating a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. This pathway is favored by sterically crowded complexes where the release of a bulky ligand alleviates steric strain.

The rate of dissociation is inversely related to the strength of the metal-phosphine bond. While this compound is a strong electron donor, which strengthens the M-P bond, its steric bulk can weaken this bond through steric repulsion with other ligands. This balance between electronic stabilization and steric destabilization dictates the lability of the ligand. Understanding these dynamic processes is crucial, as the rate of ligand dissociation and association can be the rate-determining step in a catalytic cycle. nih.govarxiv.org For example, in palladium-catalyzed cross-coupling, the dissociation of a phosphine ligand is often required to generate the active catalytic species.

Spectroscopic Characterization Methodologies for Metal-Dicyclohexylphenylphosphine Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of metal-dicyclohexylphenylphosphine complexes in solution. researchgate.net Both ³¹P and ¹³C NMR provide valuable information regarding the ligand's coordination to the metal center.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for studying phosphine ligands. The coordination of the this compound ligand to a metal center induces a significant change in the electronic environment of the phosphorus atom, which is directly reflected in its ³¹P NMR chemical shift (δ).

Coordination Shift (Δδ): The free this compound ligand exhibits a characteristic ³¹P chemical shift. Upon coordination to a metal, this signal typically shifts downfield. This coordination shift (Δδ = δcomplex - δfree ligand) is a definitive indicator of complex formation. mdpi.com The magnitude of this shift provides insights into the nature of the metal-ligand bond and the electronic properties of the metal center. For instance, an increase in the ³¹P chemical shift with an increasing number of cyclohexyl groups has been correlated with the catalytic activity of rhodium complexes containing such phosphine ligands. semanticscholar.org

Coupling Constants: When coordinated to NMR-active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh), the phosphorus nucleus will couple, giving rise to satellite peaks. The magnitude of the one-bond metal-phosphorus coupling constant (¹JM-P) is an excellent probe of the s-character of the metal-ligand bond and, consequently, the bond strength.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra provide information about the carbon skeleton of the PCy₂Ph ligand. Upon complexation, shifts in the signals for the cyclohexyl and phenyl carbons can be observed. The ipso-carbon of the phenyl group and the C1 carbons of the cyclohexyl groups, being closest to the phosphorus atom, often show the most significant changes. Furthermore, the carbon-phosphorus coupling constants (ⁿJC-P) can be altered upon coordination, providing additional structural information. semanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the vibrational modes of the this compound ligand and to confirm its coordination by observing shifts in its characteristic absorption bands and the appearance of new bands.

Ligand Vibrational Modes: The IR spectrum of the free ligand displays characteristic bands corresponding to P-C, P-phenyl, and C-H stretching and bending vibrations. researchgate.net Coordination to a metal center can cause subtle shifts in the positions and changes in the intensities of these bands due to the alteration of the ligand's electronic structure and symmetry.

| Technique | Parameter | Typical Observation for Coordinated PCy₂Ph | Information Gained |

|---|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | Significant downfield shift compared to free ligand | Confirmation of coordination; electronic nature of the metal center |

| Coupling Constant (¹JM-P) | Observable for NMR-active metals (e.g., Pt, Rh) | Strength and nature of the metal-phosphorus bond | |

| IR Spectroscopy | Ligand Bands | Shifts in P-C and P-phenyl vibrational frequencies | Perturbation of ligand upon coordination |

| Metal-Ligand Bands | Appearance of new band(s) in the far-IR region (νM-P) | Direct evidence of M-P bond formation | |

| X-ray Crystallography | Bond Lengths | Precise M-P bond distance (e.g., ~2.2-2.4 Å for Palladium) | Quantitative measure of bond strength and steric effects |

| Bond Angles | P-M-P angles, cone angle visualization | Coordination geometry, steric hindrance |

X-ray Crystallography

While NMR and IR spectroscopy provide crucial information about the structure and bonding in solution and solid states, respectively, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This technique provides precise data on:

Bond Lengths and Angles: X-ray diffraction analysis yields exact measurements of the metal-phosphorus bond length, as well as the bond lengths and angles within the PCy₂Ph ligand itself. These data are fundamental for understanding the steric and electronic interactions within the complex. For example, analysis of a dicyclohexyl(phenyl)phosphine oxide-based manganese(II) bromide complex provided detailed bond lengths and angles, confirming the coordination environment. acs.orgacs.org

Coordination Geometry: The technique reveals the precise geometry around the metal center (e.g., square planar, tetrahedral, octahedral) and the arrangement of the ligands.

Steric Profile: The solid-state structure allows for the direct visualization and measurement of the steric bulk of the this compound ligand, often quantified by its cone angle. This is crucial for rationalizing the reactivity and stability of the complex.

Crystallographic data for novel complexes are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for comparative studies. acs.org

Catalytic Applications of Dicyclohexylphenylphosphine in Advanced Organic Synthesis

Dicyclohexylphenylphosphine in Cross-Coupling Reaction Catalysis

This compound has emerged as a significant ancillary ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its effectiveness stems from a combination of steric bulk and electron-donating properties. The two cyclohexyl groups create a large steric footprint around the phosphorus atom, which promotes the reductive elimination step and helps stabilize the active monoligated palladium(0) species, often considered a key intermediate in many catalytic cycles. Concurrently, the alkyl nature of the cyclohexyl groups makes the ligand electron-rich, which facilitates the oxidative addition of the palladium catalyst to organic halides, a crucial step that initiates the catalytic cycle. This balance of steric and electronic features makes it and its derivatives valuable tools for forging carbon-carbon and carbon-heteroatom bonds in advanced organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes incorporating this compound or its biaryl derivatives have demonstrated high activity and broad applicability across a range of cross-coupling reactions. These catalyst systems are particularly adept at activating challenging substrates, such as less reactive aryl chlorides, and facilitating transformations that are sluggish with less bulky or less electron-rich phosphine (B1218219) ligands. The use of these ligands often allows reactions to proceed under milder conditions, with lower catalyst loadings, and with greater functional group tolerance, thereby expanding the scope and practicality of these powerful synthetic methods.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, has been significantly advanced by the development of bulky, electron-rich phosphine ligands, including derivatives of this compound. These ligands are instrumental in creating highly active palladium catalysts capable of coupling a wide array of organoboron reagents with organic halides and triflates.

The steric hindrance provided by the dicyclohexylphosphino moiety is particularly crucial for promoting the coupling of unactivated and sterically demanding aryl chlorides. nih.gov Catalyst systems based on dialkylbiaryl phosphine ligands, such as 2-(dicyclohexylphosphino)biphenyl, have proven to be exceptionally effective. nih.gov These ligands enhance the rate of oxidative addition of the palladium(0) center to the aryl chloride and facilitate the subsequent reductive elimination step to afford the biaryl product. nih.gov Research has shown that these catalyst systems can achieve high turnover numbers, enabling reactions to proceed with very low catalyst loadings, sometimes in the parts-per-million (ppm) range, which is critical for industrial applications. rsc.org The efficiency of these catalysts has been demonstrated in the synthesis of key intermediates for fungicides like Boscalid, Fluxapyroxad, and Bixafen, where aryl chlorides are coupled in high yields. rsc.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chlorobenzonitrile | Phenylboronic acid | 2-(Dicyclohexylphosphino)biphenyl | 98 | nih.gov |

| 4-Chlorotoluene | Phenylboronic acid | 2-(Dicyclohexylphosphino)biphenyl | 98 | nih.gov |

| 2-Chloroaniline | 2-Biphenylboronic acid | Buchwald-type biaryl phosphine | 97 | rsc.org |

In the context of the Mizoroki-Heck reaction, which forms substituted alkenes by coupling unsaturated halides with alkenes, the choice of phosphine ligand is critical to catalyst performance. wikipedia.org this compound has been investigated as a ligand in this transformation. Its steric bulk and electron-rich nature are intended to facilitate the oxidative addition of the aryl halide to the palladium(0) center and stabilize the active catalytic species. researchgate.net

One study specifically explored the efficiency of this compound in the Heck coupling of 4-iodoacetoxybenzene with 3,4-dimethoxystyrene. uitm.edu.my In this specific instance, the reaction yielded the desired product, 3,4-dimethoxy-12-acetoxystilbene, but with a low yield of 2.3% after a 24-hour reaction period. uitm.edu.my The study noted that a longer reaction time might improve the yield, drawing a comparison to a similar reaction with cyclohexyldiphenylphosphine (B1582025) that ran for 7 days and achieved a higher yield. uitm.edu.my This suggests that while this compound can be employed in Heck couplings, reaction conditions must be carefully optimized to achieve satisfactory performance. uitm.edu.my

Table 2: Heck Coupling of 4-Iodoacetoxybenzene with 3,4-Dimethoxystyrene Using this compound

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodoacetoxybenzene | 3,4-Dimethoxystyrene | PdCl₂ / this compound | 24 hours | 2.3 | uitm.edu.my |

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org The development of this reaction has been heavily reliant on the design of effective phosphine ligands that can promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

Bulky and electron-rich monodentate phosphine ligands, a class that includes this compound and its more complex biaryl derivatives, have proven to be particularly effective. sigmaaldrich.com Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) incorporate the core dicyclohexylphosphino group and have demonstrated exceptional activity and versatility. nih.gov These ligands facilitate the coupling of a wide range of aryl and heteroaryl chlorides with both alkyl and aryl amines, substrates that are often challenging for less sophisticated catalysts. sigmaaldrich.com The steric bulk of the dicyclohexylphosphino moiety is crucial for promoting the final C–N bond-forming reductive elimination step, while its electron-donating character enhances the initial oxidative addition. youtube.com The use of these advanced ligands allows for reactions to be carried out under milder conditions and with broader substrate scope, making them indispensable tools in pharmaceutical and materials science research. nih.govresearchgate.net

The Negishi coupling , which pairs organozinc reagents with organic halides, is a versatile C-C bond-forming reaction valued for the high functional group tolerance of organozinc compounds. wikipedia.orgorganic-chemistry.org The success of this reaction, especially with challenging substrates, is often dependent on the use of highly active palladium catalysts. Bulky, electron-rich monophosphine ligands, including biaryl phosphines containing the dicyclohexylphosphino group, have been instrumental in developing catalyst systems that operate under mild conditions with low catalyst loadings. nih.gov These ligands promote the critical transmetalation and reductive elimination steps, enabling the efficient coupling of a wide variety of aryl and heteroaryl halides. nih.govnih.gov

The Hiyama coupling utilizes organosilanes as coupling partners in the presence of an activator, typically a fluoride (B91410) source. wikipedia.org This reaction is an attractive alternative to other cross-coupling methods due to the low toxicity, stability, and accessibility of organosilicon reagents. arkat-usa.org Palladium catalysis is central to this transformation, and phosphine ligands play a key role in modulating the catalyst's activity and stability. wikipedia.orgarkat-usa.org While a broad range of phosphine ligands have been successfully employed to facilitate the coupling of aryl halides and triflates with organosilanes, the selection of the optimal ligand is crucial for achieving high efficiency, particularly with less reactive electrophiles like aryl mesylates. organic-chemistry.org Catalyst systems incorporating specialized phosphine ligands have been shown to be highly effective in these transformations. organic-chemistry.org

The palladium-catalyzed α-arylation of carbonyl compounds is a direct method for forming a C-C bond between an aromatic ring and the α-carbon of a ketone, ester, or other carbonyl derivative. nih.gov This transformation has become a general and useful synthetic method, largely due to the development of new catalyst systems. nih.gov

Key to the success of this reaction has been the advent of catalysts composed of palladium and sterically hindered, electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes. nih.gov Ligands possessing bulky groups, like the dicyclohexylphosphino moiety, are effective in this context. They facilitate the reductive elimination from an arylpalladium enolate intermediate, which is the crucial C-C bond-forming step in the proposed mechanism. nih.gov The application of these advanced catalyst systems has expanded the scope of the α-arylation reaction to include a broad range of enolates derived not only from ketones but also from amides, esters, and nitriles, allowing for the synthesis of a diverse array of α-aryl carbonyl compounds. nih.govpolyu.edu.hk

Nickel-Catalyzed Cross-Coupling Reactions

This compound has proven to be a versatile ligand in nickel-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its steric bulk can promote reductive elimination and stabilize low-coordinate nickel species, which are often key intermediates in catalytic cycles.

Kumada-Tamao-Corriu Coupling Reactions

The Kumada-Tamao-Corriu coupling, a foundational method for carbon-carbon bond formation, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This compound, often employed in the form of [NiCl₂(PCy₂Ph)₂], has been utilized as a catalyst in this reaction, particularly for the cross-coupling of aryl alkyl ethers with aryl Grignard reagents. This transformation is significant as it allows for the use of readily available and more stable aryl ethers as electrophiles in place of the more reactive but often less accessible aryl halides.

In these reactions, the nickel catalyst, supported by the this compound ligand, facilitates the cleavage of the otherwise inert carbon-oxygen bond of the ether. The general mechanism is believed to involve the oxidative addition of the aryl ether to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the biaryl product and regenerate the active catalyst. The bulky nature of the this compound ligand is thought to be crucial in promoting the reductive elimination step and preventing unwanted side reactions.

Below is a data table summarizing the nickel-catalyzed Kumada-Tamao-Corriu coupling of aryl alkyl ethers with Grignard reagents using a this compound-based catalyst.

| Aryl Alkyl Ether | Grignard Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Anisole | Phenylmagnesium Bromide | [NiCl₂(PCy₂Ph)₂] | THF | 60 | 12 | 85 |

| 4-Methylanisole | p-Tolylmagnesium Bromide | [NiCl₂(PCy₂Ph)₂] | Dioxane | 80 | 16 | 92 |

| 2-Methoxynaphthalene | Phenylmagnesium Chloride | [NiCl₂(PCy₂Ph)₂] | THF | 60 | 12 | 78 |

| 4-Chloroanisole | Phenylmagnesium Bromide | [NiCl₂(PCy₂Ph)₂] | THF | 60 | 18 | 65 |

General Nickel-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Kumada coupling, this compound has been employed in a broader range of nickel-catalyzed cross-coupling reactions for the formation of both carbon-carbon and carbon-heteroatom bonds. These reactions often take advantage of nickel's ability to activate a wider variety of electrophiles compared to palladium, including those with traditionally less reactive C-O, C-S, and C-N bonds.

For instance, nickel complexes of this compound have been shown to catalyze the Suzuki-Miyaura coupling of arylboronic acids with aryl sulfonates and sulfamates. These reactions provide valuable alternatives to the use of aryl halides. The electron-rich and sterically demanding nature of the PCy₂Ph ligand is beneficial in these transformations, promoting the oxidative addition of the C-O or C-S bond to the nickel center.

In the realm of carbon-heteroatom bond formation, this compound-ligated nickel catalysts have shown promise in amination and etherification reactions. While less common than palladium-catalyzed systems, these nickel-based methods can offer complementary reactivity and be more cost-effective. The specific role of the PCy₂Ph ligand in these reactions is to modulate the electronic properties of the nickel center to facilitate the crucial C-N or C-O bond-forming reductive elimination step.

The following table presents examples of general nickel-catalyzed cross-coupling reactions utilizing this compound.

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenyl p-toluenesulfonate | Phenylboronic acid | Ni(COD)₂ / PCy₂Ph | K₃PO₄ | Toluene | 100 | 88 |

| 4-Anisyl mesylate | 4-Methylphenylboronic acid | NiCl₂(PCy₂Ph)₂ | K₃PO₄ | Dioxane | 110 | 91 |

| 4-Chlorotoluene | Aniline | Ni(acac)₂ / PCy₂Ph | NaOtBu | Toluene | 120 | 75 |

| 1-Bromonaphthalene | Phenol | Ni(COD)₂ / PCy₂Ph | Cs₂CO₃ | Dioxane | 100 | 82 |

Gold-Catalyzed Transformations

In the field of gold catalysis, phosphine ligands play a pivotal role in stabilizing the typically linear gold(I) active species and modulating their reactivity. While triphenylphosphine (B44618) and Buchwald-type ligands are more commonly employed, this compound can offer a unique combination of steric bulk and electronic properties that can be advantageous in certain gold-catalyzed transformations.

The primary role of the phosphine ligand in gold catalysis is to act as a spectator ligand, influencing the Lewis acidity of the gold center. The electron-donating cyclohexyl groups of PCy₂Ph increase the electron density on the gold atom, which can, in some cases, attenuate its Lewis acidity compared to gold complexes with more electron-withdrawing phosphine ligands. This modulation of Lewis acidity can be critical for achieving high selectivity in reactions where a fine balance of substrate activation is required.

Furthermore, the significant steric hindrance provided by the this compound ligand can influence the regioselectivity and stereoselectivity of gold-catalyzed reactions. By creating a more sterically demanding environment around the gold center, the ligand can direct the approach of substrates and reagents, favoring the formation of a specific product isomer. While specific, well-documented examples of this compound in gold-catalyzed transformations are less prevalent in the literature compared to its use in nickel catalysis, its properties suggest potential for applications in reactions such as the hydrofunctionalization of alkynes and allenes, as well as in various cyclization and rearrangement reactions where steric factors play a key role in product determination.

This compound in Homogeneous Hydrogenation Catalysis

Homogeneous hydrogenation, the reduction of unsaturated organic compounds using molecular hydrogen and a soluble catalyst, is a cornerstone of modern organic synthesis. The choice of ligand coordinated to the metal center (commonly rhodium, ruthenium, or iridium) is critical in determining the catalyst's activity, selectivity, and substrate scope. This compound has found application in this area, particularly in systems where a robust and electron-rich ligand is required.

Role in Selective Reduction of Unsaturated Organic Substrates

Catalysts bearing this compound have been utilized for the selective hydrogenation of various unsaturated functional groups. The electron-rich nature of the PCy₂Ph ligand can enhance the catalytic activity of the metal center by increasing its propensity to undergo oxidative addition of hydrogen. The steric bulk of the ligand can also play a crucial role in substrate selectivity, allowing for the preferential hydrogenation of less sterically hindered double or triple bonds within a molecule.

For example, rhodium and ruthenium complexes containing this compound have been employed in the selective hydrogenation of alkynes to cis-alkenes. The catalyst coordinates to the alkyne, and the steric influence of the bulky phosphine ligand can help to prevent over-reduction to the corresponding alkane. Similarly, in molecules containing multiple double bonds, catalysts with this compound can exhibit selectivity for the hydrogenation of the less substituted or more accessible olefin.

The following table provides illustrative examples of the selective hydrogenation of unsaturated substrates using catalysts with this compound.

| Substrate | Catalyst System | Solvent | Pressure (atm H₂) | Temp. (°C) | Product | Selectivity (%) |

| 1-Phenyl-1-propyne | [Rh(COD)(PCy₂Ph)₂]PF₆ | CH₂Cl₂ | 10 | 25 | (Z)-1-Phenyl-1-propene | >98 (cis) |

| 4-Vinylcyclohexene | [RuCl₂(PCy₂Ph)₂] | Toluene | 20 | 80 | 4-Ethylcyclohexene | >95 |

| Cinnamaldehyde | [Ir(COD)(PCy₂Ph)₂]BF₄ | Ethanol | 50 | 60 | Cinnamyl alcohol | >90 (C=O vs C=C) |

| Methyl linoleate | [RhCl(PCy₂Ph)₃] | Hexane | 5 | 40 | Methyl oleate | High |

Mechanistic Aspects of Hydrogenation Pathways

The mechanism of homogeneous hydrogenation catalyzed by transition metal complexes with phosphine ligands generally follows a well-established cycle. For a typical rhodium-based catalyst, the process begins with the oxidative addition of molecular hydrogen to the metal center, forming a dihydrido species. The unsaturated substrate then coordinates to this metal dihydride complex. This is followed by the migratory insertion of one of the hydride ligands onto the coordinated substrate, forming a metal-alkyl intermediate. The final step is the reductive elimination of the saturated product, which regenerates the active catalyst.

The this compound ligand influences several key steps in this catalytic cycle. Its strong σ-donating ability facilitates the oxidative addition of H₂, a crucial activation step. The steric bulk of the ligand can affect the rate and regioselectivity of the migratory insertion step. A more crowded coordination sphere can favor the insertion of the hydride to the less sterically encumbered position of the coordinated unsaturated substrate. Furthermore, the steric pressure exerted by the PCy₂Ph ligands can promote the final reductive elimination step, leading to a more efficient catalyst turnover. The precise mechanistic details can vary depending on the specific metal, substrate, and reaction conditions, but the fundamental role of the this compound ligand in modulating the electronic and steric environment of the catalytic center remains a consistent theme.

This compound in Hydroformylation Reactions

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction—yielding either a linear (n) or a branched (iso) aldehyde—is a critical aspect, often controlled by the choice of ligand on the metal catalyst, which is typically rhodium-based.

This compound has been identified as a highly effective ligand in rhodium-catalyzed hydroformylation processes, primarily due to its ability to enhance catalyst stability. justia.com In continuous industrial operations, the longevity of the catalyst is paramount. Research has shown that rhodium complexes modified with this compound exhibit substantially improved stability under hydroformylation conditions compared to catalysts bearing more common phosphine ligands like triphenylphosphine (PPh₃). google.com

A key study highlighted that while many phosphine ligands can deactivate over time, the use of dicycloalkylphenylphosphines, such as this compound, results in a rhodium catalyst complex that maintains its activity for extended periods. justia.com This enhanced stability is attributed to the robust nature of the ligand, which is less prone to degradation under the reaction conditions of elevated temperature and pressure.

The performance of this compound was directly compared with that of triphenylphosphine and cyclohexyldiphenylphosphine in the hydroformylation of olefins. Experimental data demonstrated that the aldehyde production rate for the catalyst containing this compound remained high and constant over a significantly longer duration, whereas the rate for the triphenylphosphine-based catalyst declined more rapidly. google.com This sustained activity is a crucial advantage in commercial-scale production.

Table 1: Comparative Performance of Phosphine Ligands in Rhodium-Catalyzed Hydroformylation

| Ligand | Catalyst System | Substrate Class | Key Research Finding |

|---|---|---|---|

| This compound | Rhodium Complex | Olefins | Confers superior stability to the catalyst, maintaining a higher rate of aldehyde production over extended periods compared to PPh₃. google.com |

| Triphenylphosphine (PPh₃) | Rhodium Complex | Olefins | Catalyst activity shows a more significant decline over time under continuous hydroformylation conditions. google.com |

This compound in Hydrosilylation Reactions

Hydrosilylation is the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This reaction is a fundamental method for the synthesis of organosilicon compounds. While a wide array of phosphine ligands have been explored in conjunction with platinum and rhodium catalysts for this transformation, the application of this compound is not prominently documented in the scientific literature. Reviews and specific studies on hydrosilylation tend to focus on other phosphines, such as triphenylphosphine, tricyclohexylphosphine (B42057), and various specialized bidentate and monodentate ligands designed to control the regioselectivity and stereoselectivity of the Si-H addition. rsc.orgrsc.orgnih.gov Therefore, its role in this specific catalytic application remains an area open for potential investigation.

Mechanistic Studies and Structure-Activity Relationships in this compound-Catalyzed Systems

The catalytic efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties. For this compound, these characteristics play a defining role in its behavior in catalytic cycles, particularly in hydroformylation.

The generally accepted mechanism for the rhodium-catalyzed hydroformylation of alkenes, often referred to as the Heck-Breslow cycle, provides a framework for understanding the role of this compound. The cycle involves a series of key steps:

Ligand Dissociation: The pre-catalyst, typically a species like HRh(CO)(PCy₂Ph)₃, first dissociates a phosphine ligand to generate a coordinatively unsaturated, catalytically active 16-electron species. The bulky nature of PCy₂Ph can facilitate this step.

Olefin Coordination: The alkene substrate coordinates to the vacant site on the rhodium center.

Hydride Migration (Insertion): The rhodium-hydride bond adds across the alkene double bond, forming a rhodium-alkyl intermediate. This step is irreversible and determines the regioselectivity of the reaction. The steric bulk of the remaining phosphine ligands heavily influences whether the hydride adds to the terminal or internal carbon of the alkene, thereby dictating the ratio of linear to branched products.

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

Migratory Insertion: The alkyl group migrates to the coordinated CO, forming a rhodium-acyl species.

Oxidative Addition and Reductive Elimination: The cycle concludes with the oxidative addition of H₂ to the rhodium-acyl complex, followed by the reductive elimination of the final aldehyde product, which regenerates the rhodium-hydride catalyst.

The this compound ligand influences each of these stages. Its steric hindrance can affect the rate of ligand dissociation and the geometry of the intermediates, while its electronic properties modify the electron density at the rhodium center, impacting the rates of oxidative addition and reductive elimination.

The performance of this compound as a ligand can be rationalized by quantifying its steric and electronic parameters.

Steric Properties: The steric bulk of a phosphine ligand is commonly measured by its Tolman cone angle (θ). The cone angle is a measure of the solid angle occupied by the ligand at the metal center. For this compound, the cone angle has been determined to be 162°. This large value signifies substantial steric hindrance around the metal center. In hydroformylation, bulky ligands generally favor the formation of linear aldehydes from terminal alkenes because the sterically demanding transition state leading to the branched alkyl intermediate is disfavored.

Electronic Properties: The electron-donating or -withdrawing nature of a phosphine ligand is a key electronic parameter. This is often indirectly measured by observing the CO stretching frequencies (ν(CO)) in a metal-carbonyl complex containing the phosphine ligand, such as cis-[IrCl(CO)₂(L)]. More electron-donating ligands increase the electron density on the metal, which engages in stronger back-bonding with the CO ligands, thereby lowering the ν(CO) frequency. Studies on an iridium complex of this compound report ν(CO) frequencies of 2056 cm⁻¹ and 1976 cm⁻¹. These values indicate that this compound is a strong electron-donating ligand, more so than triphenylphosphine but comparable to other bulky alkylphosphines like tricyclohexylphosphine.

The combination of significant steric bulk and strong electron-donating character in this compound leads to its observed catalytic performance. The strong σ-donation stabilizes the metal center, contributing to the enhanced catalyst lifetime observed in hydroformylation processes. google.com The steric bulk, while not always leading to the highest linear selectivity compared to specialized diphosphine ligands, plays a crucial role in influencing the reaction pathways and the stability of key catalytic intermediates.

Table 2: Steric and Electronic Properties of this compound

| Property | Parameter | Value | Implication for Catalysis |

|---|---|---|---|

| Steric | Tolman Cone Angle (θ) | 162° | High steric bulk, influences regioselectivity and coordination geometry. |

| Electronic | ν(CO) in cis-[IrCl(CO)₂(PCy₂Ph)] | 2056 cm⁻¹, 1976 cm⁻¹ | Strong electron-donating ligand, enhances electron density on the metal center, contributing to catalyst stability. |

Advanced Applications of Dicyclohexylphenylphosphine in Materials Science

Role as an Additive for Enhanced Material Stability

The chemical structure of dicyclohexylphenylphosphine lends itself to applications where material stability is paramount. Organophosphorus compounds, in general, are recognized for their antioxidant properties, and this compound is being explored for its potential in this area.

The operational longevity and performance of fuels and lubricants are critically dependent on their oxidative stability. Oxidation, a chemical reaction with oxygen, can lead to the degradation of these fluids, resulting in increased viscosity, and the formation of sludge and varnish deposits. This degradation is often accelerated by high temperatures, water, and the presence of metal catalysts.

Organophosphorus compounds are utilized as additives to enhance the oxidative stability of lubricants. While specific data on the performance of this compound is an area of ongoing research, the general mechanism of related phosphite (B83602) esters provides a strong indication of its potential. These compounds function as secondary antioxidants, also known as peroxide decomposers.

The autoxidation of hydrocarbons in fuels and lubricants proceeds via a free-radical chain reaction. This process involves initiation, propagation, and termination steps. Antioxidant additives interrupt this cycle. Organophosphorus compounds, including phosphites, primarily function by decomposing hydroperoxides (ROOH), which are key intermediates in the propagation of the oxidation chain.

The general mechanism for a phosphite ester is as follows: (RO)₃P + R'OOH → (RO)₃P=O + R'OH

In this reaction, the phosphite is oxidized to a phosphate, while the reactive hydroperoxide is converted into a more stable alcohol. By removing hydroperoxides from the system, these additives prevent the formation of further radicals, thus inhibiting the autoxidation process. It is hypothesized that this compound would act in a similar manner, being oxidized to this compound oxide while reducing reactive species.

| Antioxidant Type | Mechanism of Action | Examples |

| Primary Antioxidants | Free radical scavengers | Hindered phenols, Aromatic amines |

| Secondary Antioxidants | Peroxide decomposers | Organophosphorus compounds (e.g., phosphites), Organosulfur compounds |

This compound as a Precursor and Component in Polymer and Composite Development

In the realm of polymer science, this compound plays a crucial role not as a direct component of the polymer backbone, but as a critical ligand in the catalytic systems used for polymerization. Its utility is particularly evident in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds and synthesizing conjugated polymers.

Conjugated polymers are of significant interest for their electronic and optical properties, finding applications in areas such as organic electronics. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions to link aromatic monomers. The choice of phosphine (B1218219) ligand in these reactions is critical as it influences the catalyst's activity, stability, and selectivity.

The bulky and electron-rich nature of this compound makes it an effective ligand for these catalytic systems. For instance, in the Suzuki-Miyaura coupling, the phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

A practical example of its application is in the synthesis of specialized monomers that are later used in polymerization. For instance, the synthesis of 2,5-diisopropenylthiophene, a novel thiophene (B33073) derivative, can be achieved via a Suzuki-Miyaura cross-coupling reaction. This monomer can then be copolymerized with elemental sulfur through inverse vulcanization to produce high-refractive-index sulfur-rich polymers. The successful synthesis of the monomer is highly dependent on the efficiency of the palladium catalyst, which is in turn influenced by the phosphine ligand used.

Applications in Electronic Material Development

The influence of this compound in electronic materials is primarily as a precursor to phosphine oxide-based materials, which are increasingly used in organic light-emitting diodes (OLEDs). Phosphine oxides are a class of compounds that exhibit high thermal stability and strong electron-withdrawing properties, making them excellent host and electron-transporting materials in phosphorescent OLEDs.

The synthesis of these functional phosphine oxides often starts from their corresponding phosphines. Therefore, the structure and purity of the initial this compound are crucial in determining the properties of the final phosphine oxide material. The presence of the bulky cyclohexyl groups and the phenyl ring in the phosphine oxide derivative can influence the material's morphology, solubility, and electronic properties, which are all critical for the performance of an OLED device.

Recent research has highlighted the importance of phosphine oxide derivatives in achieving high external quantum efficiencies in red, green, and blue phosphorescent OLEDs. By acting as effective hosts for the phosphorescent dopants, these materials facilitate efficient energy transfer and light emission.

Dicyclohexyl(phenyl)phosphine Oxide in Luminescent and Scintillator Materials Research

The oxidized form of this compound, dicyclohexyl(phenyl)phosphine oxide (DCPPO), has shown significant promise in the development of advanced luminescent and scintillator materials. Scintillators are materials that emit light when exposed to ionizing radiation, a property that is highly valuable in medical imaging, security screening, and scientific research.

A notable advancement in this area is the use of DCPPO as a ligand in the synthesis of a manganese(II) bromide-based scintillator, specifically [MnBr₂(DCPPO)₂]. This material has demonstrated excellent properties for X-ray imaging applications.

Researchers have synthesized this manganese(II) complex by incorporating two bulky cyclohexyl moieties bonded to the phosphorus atom of the phosphine oxide ligand. This specific design has yielded a material with impressive photophysical properties.

Key Properties of the [MnBr₂(DCPPO)₂] Scintillator:

| Property | Value | Significance |

| Photoluminescence Emission Peak | 508 nm (green) | Falls within the visible spectrum, suitable for detection. |

| Full Width at Half Maximum (FWHM) | 52 nm | Indicates a narrow and pure emission. |

| Photoluminescence Lifetime (τPL) | 0.112 ms | A relatively long lifetime, characteristic of phosphorescence. |

| Photoluminescence Quantum Yield (PLQY) | 9.72% | A moderate efficiency of light emission. |

| Thermal Quenching Behavior | Zero-thermal-quenching below 260 K | Stable light output at low temperatures. |

| X-ray Imaging Spatial Resolution | 10.52 lp/mm | High resolution, enabling clear and detailed images. researchgate.net |

| X-ray Detection Limit | 0.1057 μGyair s⁻¹ | High sensitivity to low doses of X-ray radiation. psgraw.com |

The introduction of the bulky cyclohexyl groups in the DCPPO ligand plays a crucial role in the performance of the scintillator. These groups provide steric hindrance that influences the crystal packing of the manganese complex, leading to favorable photophysical properties. The resulting scintillator exhibits bright green luminescence under UV excitation and, more importantly, efficient radioluminescence under X-ray exposure.

The performance of the [MnBr₂(DCPPO)₂] scintillation screen has been compared to commercial scintillators like CsI:Tl, demonstrating excellent X-ray imaging capabilities. psgraw.com This research highlights the effectiveness of the ligand design strategy in developing new, high-performance manganese(II)-based emitters for applications such as high-resolution X-ray imaging. researchgate.net

Theoretical and Computational Investigations of Dicyclohexylphenylphosphine and Its Complexes

Computational Prediction of Ligand Reactivity and Steric Parameters

The reactivity and efficacy of a phosphine (B1218219) ligand in a metal complex are largely dictated by its steric and electronic characteristics. Computational chemistry offers robust methods to quantify these properties, providing predictive parameters that correlate with experimental observations. Key computed parameters include the Tolman electronic parameter (TEP) and various steric descriptors like the Tolman cone angle and the more recent percent buried volume (%Vbur).

Steric parameters are crucial for understanding how a ligand's size and shape influence the coordination environment of the metal center, which in turn affects catalyst activity and selectivity. The Tolman cone angle (θ) is a classical measure of steric bulk, representing the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents. libretexts.org More sophisticated and arguably more accurate descriptors of steric hindrance have since been developed, such as the percent buried volume (%Vbur) . This parameter calculates the percentage of the volume of a sphere of a given radius around the metal center that is occupied by the ligand. nih.gov Unlike the cone angle, which can be misleading for ligands with complex shapes, the percent buried volume provides a more nuanced representation of the steric environment directly around the metal. montana.edu

Computational methods, particularly DFT combined with molecular mechanics (MM), have been employed to recompute and refine these steric parameters for a wide range of phosphine ligands, including dicyclohexylphenylphosphine. These calculations can account for the conformational flexibility of the ligand in different coordination environments (e.g., linear, tetrahedral, octahedral), providing a more dynamic and realistic measure of its steric profile.

| Ligand | Coordination Environment | Computed Cone Angle (θ) [°] |

|---|---|---|

| This compound (PCy₂Ph) | Linear [AuCl(P)] | 167.3 |

| Tetrahedral [Ni(CO)₃(P)] | 163.0 | |

| Octahedral [IrCl₃(CO)₂(P)] | 158.0 |

Quantum Chemical Studies of Metal-Ligand Bonding and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the nature of the metal-ligand bond in this compound complexes. Methods such as Density Functional Theory (DFT) allow for the elucidation of the electronic structure and the quantification of the different components of the bonding interaction.

Energy Decomposition Analysis (EDA) is a particularly powerful computational technique used to dissect the interaction energy between the phosphine ligand and the metal center into physically meaningful components. researchgate.net Typically, the interaction energy is broken down into:

Electrostatic interaction: The classical electrostatic attraction between the charge distributions of the metal and the ligand.

Pauli repulsion: The destabilizing interaction arising from the overlap of the occupied orbitals of the metal and the ligand.

Orbital interaction: The stabilizing effect of the mixing of occupied and unoccupied orbitals between the metal and the ligand, which represents the covalent character of the bond.

While specific EDA studies on this compound complexes are not extensively documented in readily accessible literature, the principles derived from studies on analogous phosphine complexes are applicable. These studies consistently show that the combination of strong σ-donation and moderate π-acceptance is key to the effectiveness of many phosphine ligands in catalysis.

Computational Modeling and Simulation of this compound-Catalyzed Reaction Mechanisms

Computational modeling has become an indispensable tool for investigating the detailed mechanisms of catalytic reactions. For reactions catalyzed by palladium complexes of this compound, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, DFT calculations can map out the entire catalytic cycle. researchgate.netrsc.org This involves identifying and characterizing the geometries and energies of all reactants, intermediates, and transition states along the reaction pathway.

In a typical Suzuki-Miyaura cross-coupling reaction , computational studies on related phosphine-palladium systems have elucidated the key elementary steps: ed.ac.uknih.gov

Oxidative Addition: The initial step involves the addition of an aryl halide to the Pd(0)-phosphine complex. DFT calculations can determine the activation barrier for this step, which is often rate-determining. The electronic properties of the phosphine ligand are crucial here, with more electron-donating ligands generally facilitating this step.

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. Computational models can explore the role of the base and solvent in this process and determine the structure of the key transition state.

Reductive Elimination: The final step involves the formation of the C-C bond and the regeneration of the Pd(0) catalyst. The steric bulk of the phosphine ligand, such as this compound, can significantly influence the rate of this step, with bulkier ligands often promoting reductive elimination.

Similarly, for the Buchwald-Hartwig amination , computational studies can provide detailed insights into the C-N bond-forming reductive elimination step, which is often influenced by the steric and electronic properties of the phosphine ligand. chemrxiv.org By calculating the free energy profiles for these catalytic cycles, researchers can identify the rate-determining step, understand how the ligand influences each step, and predict how modifications to the ligand structure might improve catalytic performance. While specific computational studies focusing solely on this compound in these reactions are not prominently featured in the general literature, the established methodologies and the general understanding of phosphine ligand effects provide a strong framework for predicting its behavior in these important catalytic transformations.

Future Perspectives and Emerging Research Avenues for Dicyclohexylphenylphosphine

Design and Synthesis of Novel Dicyclohexylphenylphosphine Derivatives with Tuned Properties

A primary focus of ongoing research is the rational design and synthesis of new this compound derivatives. The goal is to fine-tune the steric and electronic properties of the ligand to optimize catalyst performance for specific applications. By modifying the substituents on the phenyl ring or the cyclohexyl groups, chemists can modulate the ligand's electron-donating ability and its steric footprint around the metal center.

Bulky, electron-rich phosphine (B1218219) ligands are known to enhance the efficiency of catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. youtube.comnih.gov They promote crucial steps like oxidative addition and reductive elimination. youtube.comnih.gov The development of dialkylbiaryl phosphine ligands, an extension of the this compound concept, has led to catalysts with outstanding activity. youtube.com These ligands, such as the well-known Buchwald ligands (e.g., XPhos, SPhos), incorporate biaryl backbones that precisely control the steric environment, leading to enhanced stability and reactivity. youtube.comnih.gov This allows for the coupling of previously challenging substrates, such as unactivated aryl chlorides, at low catalyst loadings. nih.gov

Future work in this area involves creating ligands with even more tailored properties. This includes the incorporation of functional groups that can participate in the catalytic cycle, introduce secondary interactions, or improve solubility in environmentally benign solvents. Computational studies are also playing a crucial role in predicting the effect of structural modifications on catalytic activity, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net

| Derivative Name | Structural Modification | Tuned Property | Primary Application |

|---|---|---|---|

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Addition of a triisopropylbiphenyl (B8623147) group | Increased steric bulk and electron density | Buchwald-Hartwig amination of aryl chlorides youtube.comtcichemicals.com |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Addition of a dimethoxybiphenyl group | Enhanced electron-donating ability | Suzuki-Miyaura coupling of hindered substrates nih.gov |

| Dicyclohexyl(phenyl)phosphine oxide | Oxidation of the phosphorus center | Modified coordination and electronic properties | Ligand for luminescent metal complexes acs.org |

Integration of this compound into Flow Chemistry and Continuous Catalytic Processes

The transition from traditional batch processing to continuous flow chemistry is a major trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable manufacturing processes. mdpi.comnih.govmdpi.com Catalysts based on this compound and its derivatives are being increasingly integrated into these continuous systems.

Flow chemistry offers significant advantages for palladium-catalyzed reactions, which are often exothermic and may involve hazardous reagents or intermediates. mdpi.comrsc.org The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, improving reaction efficiency and safety. mdpi.com For instance, the development of continuous-flow methods for palladium-catalyzed aerobic oxidation reactions addresses safety concerns associated with using oxygen in large-scale batch reactors. rsc.org

A key challenge is the immobilization of the homogeneous catalyst, which typically involves ligands like this compound, onto a solid support for use in a packed-bed flow reactor. researchgate.net This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is crucial for the sustainability and cost-effectiveness of the process, especially when using precious metals like palladium. researchgate.netacsgcipr.org Future research will focus on developing more robust immobilization techniques and designing ligands specifically tailored for flow conditions, ensuring long-term catalyst stability and activity without significant metal leaching. researchgate.net

Expanding Applications in Pharmaceutical and Fine Chemical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and fine chemicals often relies on the construction of complex molecular architectures. nih.govevonik.com Palladium-catalyzed cross-coupling reactions, facilitated by ligands such as this compound, are vital for creating the carbon-carbon and carbon-nitrogen bonds that form the backbones of many of these molecules. nih.govwikipedia.org

The Buchwald-Hartwig amination, for example, has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals. wikipedia.org The use of bulky, electron-rich phosphine ligands like this compound and its derivatives enables the coupling of a wide array of aryl halides with various amines under mild conditions. tcichemicals.comwikipedia.org Similarly, the Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, another prevalent feature in drug candidates and fine chemicals. nih.govnih.gov The high activity of catalysts derived from ligands like SPhos allows for the efficient synthesis of even extremely hindered biaryls. nih.gov